N-beta-alanyldopamine (hydrochloride)
Description
Historical Perspectives on N-beta-alanyldopamine Research
The scientific investigation into N-beta-alanyldopamine has progressed from its initial identification as a key structural component in insects to a molecule with diverse physiological roles. Early research established its fundamental importance in the process of cuticle sclerotization—the hardening and tanning of the insect exoskeleton that occurs after molting.
Subsequent studies expanded this understanding, revealing that NBAD is one of two major catecholamine derivatives used by insects for this purpose, the other being N-acetyldopamine (NADA). A significant discovery was that the pathway utilizing NBAD typically results in a brown, tanned cuticle, whereas the NADA pathway produces a clearer, untanned cuticle. conicet.gov.ar This highlighted NBAD's dual function in both structural reinforcement and pigmentation.
Further research focused on the enzymatic pathways governing NBAD metabolism. Key discoveries include the identification of N-beta-alanyldopamine synthase (also known as the Ebony protein in Drosophila melanogaster), the enzyme responsible for synthesizing NBAD from dopamine (B1211576) and beta-alanine (B559535). nih.govredalyc.org Conversely, the Tan enzyme was identified as a hydrolase that can reverse this process, converting NBAD back into dopamine. wikipedia.org More recent investigations have uncovered roles for NBAD beyond the cuticle, implicating it in the innate immune response of insects and as a neuroactive compound that can influence behaviors such as phototaxis in larvae. redalyc.orgnih.gov
Table 1: Key Milestones in N-beta-alanyldopamine (NBAD) Research
| Year (Approx.) | Research Finding | Significance |
| 1982 | NBAD identified as a major factor in insect cuticle tanning. | Established the primary structural role of NBAD in the insect exoskeleton. |
| 1990s | Elucidation of the enzymatic pathways involving NBAD and NADA. | Differentiated the roles of NBAD (brown sclerotization) and NADA (colorless sclerotization). conicet.gov.ar |
| Late 1990s | Identification of N-beta-alanyldopamine synthase (Ebony gene product). | Pinpointed the specific enzyme responsible for NBAD synthesis from dopamine. redalyc.org |
| 2000s | Discovery of the NBAD hydrolase (Tan gene product). | Revealed the reversible nature of the metabolic pathway and its role in pigmentation and vision. wikipedia.org |
| 2007 | NBAD synthesis linked to the innate immune response in insects. | Expanded the known functions of NBAD beyond sclerotization to include physiological defense mechanisms. nih.gov |
| 2023 | NBAD shown to regulate larval phototactic behavior in Drosophila. | Provided evidence for NBAD's function as a neuroactive compound in the nervous system. redalyc.org |
Phylogenetic Distribution and Evolutionary Significance of N-beta-alanyldopamine
N-beta-alanyldopamine is primarily associated with the phylum Arthropoda, with a particularly widespread and critical role within the class Insecta. nih.gov There is currently no evidence to suggest its presence in mammals. nih.gov Its distribution has been confirmed across several major insect orders, indicating a conserved and fundamental function.
Diptera (Flies): In species like Drosophila melanogaster (fruit fly) and Ceratitis capitata (Medfly), NBAD is essential for cuticle tanning and pigmentation. nih.gov It is also involved in neurotransmitter recycling in the visual system and other neural functions. redalyc.org
Lepidoptera (Butterflies and Moths): In the swallowtail butterfly Papilio glaucus, NBAD is a key precursor for the synthesis of yellow papiliochrome pigments, demonstrating its role in wing color patterns. nih.gov In the tobacco hornworm, Manduca sexta, it is the major metabolite during pupal tanning.
Coleoptera (Beetles): In the yellow mealworm, Tenebrio molitor, NBAD is the main precursor for brown cuticle sclerotization and its synthesis is induced in response to septic injuries as part of the immune response. nih.gov
The evolutionary significance of NBAD is directly tied to the success of insects. The development of a sclerotized exoskeleton was a pivotal evolutionary innovation, providing physical protection, preventing desiccation, and serving as a rigid framework for muscle attachment. The NBAD-mediated sclerotization pathway allows for the production of a strong, durable, and often pigmented cuticle, which is essential for survival and adaptation to diverse environments. nih.gov The dual use of catecholamine derivatives like NBAD and NADA allows insects to produce different types of cuticle (e.g., hard and dark versus flexible and colorless) in various body regions, contributing to their vast morphological diversity. nih.gov
Broader Categorization of N-beta-alanyldopamine as a Catecholamine Derivative
N-beta-alanyldopamine belongs to the family of organic compounds known as catecholamines. A catecholamine is a monoamine that has a catechol (a benzene (B151609) ring with two adjacent hydroxyl groups) nucleus and a side-chain amine. wikipedia.org This group includes several critical neurotransmitters and hormones, such as dopamine, norepinephrine (B1679862), and epinephrine.
NBAD is a direct derivative of dopamine. It is synthesized in a single enzymatic step where the amino acid beta-alanine is conjugated to the amine group of dopamine. nih.gov This reaction is catalyzed by the enzyme N-beta-alanyldopamine synthase.
The biochemical pathway is as follows: Dopamine + Beta-alanine → N-beta-alanyldopamine
This places NBAD within the broader metabolic network of tyrosine metabolism, from which all catecholamines are ultimately derived. nih.gov In insects, this pathway is a critical branch of dopamine metabolism. While some dopamine is used as a neurotransmitter, a significant portion is shunted towards the synthesis of NBAD and N-acetyldopamine for the purpose of cuticle sclerotization. nih.gov The specific modification of the dopamine molecule—the addition of a beta-alanine moiety—imparts the chemical properties necessary for it to act as an effective cross-linking agent for cuticular proteins and chitin (B13524), leading to the formation of the hardened exoskeleton. nih.gov
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.ClH/c12-5-3-11(16)13-6-4-8-1-2-9(14)10(15)7-8;/h1-2,7,14-15H,3-6,12H2,(H,13,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFAHTAIALXURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCNC(=O)CCN)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58077-93-3 | |
| Record name | Propanamide, 3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58077-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biosynthesis and Enzymatic Dynamics of N Beta Alanyldopamine Metabolism
N-beta-alanyldopamine Biosynthesis: The Role of N-beta-alanyldopamine Synthase (Ebony Protein)
The synthesis of N-beta-alanyldopamine is catalyzed by the enzyme N-beta-alanyldopamine synthase (NBAD-S), also known as the Ebony protein. This enzyme facilitates the conjugation of beta-alanine (B559535) to dopamine (B1211576), a critical step in the regulation of these two biologically active molecules.
NBAD synthase is a versatile enzyme with distinct molecular and enzymatic properties that govern its function in various physiological contexts. Its characterization has revealed specific requirements for its catalytic activity and a broad range of substrates it can act upon.
N-beta-alanyldopamine synthase exhibits Michaelis-Menten kinetics. In the yellow mealworm, Tenebrio molitor, the microbe-induced epidermal enzyme has an apparent Michaelis constant (Km) for β-alanine of 130 μM and a maximum velocity (Vmax) of 330 pmol/min/mg of protein. conicet.gov.ar The enzyme's activity is dependent on divalent cations, with magnesium being the most effective, and requires ATP for its function, with an optimal concentration of 2 mM. conicet.gov.ar The optimal pH for the enzyme's activity is 8.4. conicet.gov.ar
Interactive Data Table: Kinetic Parameters of N-beta-alanyldopamine Synthase in Tenebrio molitor
| Parameter | Value |
| Apparent Km for β-alanine | 130 μM |
| Vmax | 330 pmol/min/mg |
| Optimal ATP Concentration | 2 mM |
| Optimal pH | 8.4 |
The expression of N-beta-alanyldopamine synthase is spatially and temporally regulated, exhibiting both constitutive and inducible patterns. In insects like the Medfly, Ceratitis capitata, the enzyme is constitutively expressed in the central nervous system. conicet.gov.arnih.gov In contrast, its expression in the epidermis is transiently induced at times of molting and cuticle sclerotization. conicet.gov.ar This induction is believed to be under the control of ecdysteroid hormones. conicet.gov.ar Furthermore, septic injuries and bacterial infections can induce the synthesis of NBAD synthase in the epidermis of insects such as Tenebrio molitor and Ceratitis capitata, suggesting a role in the innate immune response. conicet.gov.arnih.gov For instance, after an injection of live E. coli, the enzyme's activity in T. molitor reaches its maximum 20 hours post-injection. conicet.gov.ar
N-beta-alanyldopamine synthase demonstrates broad substrate specificity, enabling it to synthesize various N-beta-alanyl derivatives. Besides its primary substrate, dopamine, the enzyme can also utilize other biogenic amines. In vitro studies have shown that the enzyme from Tenebrio molitor can synthesize N-β-alanylnorepinephrine (NBANE), N-β-alanyltyramine (NBATA), and N-β-alanyloctopamine (NBAOA). conicet.gov.ar This catalytic versatility is also observed in the enzyme found in the brain of Ceratitis capitata. nih.gov This suggests a broader physiological role for this enzyme beyond cuticle tanning, potentially involving the regulation of various catecholamines in the nervous system. The enzyme is also responsible for the conversion of histamine (B1213489) to carcinine (B1662310) (N-β-alanyl histamine) in the visual system of Drosophila melanogaster. nih.govnih.gov
The synthesis of N-beta-alanyldopamine is dependent on the availability of its two precursors: dopamine and beta-alanine. Dopamine is a well-known catecholamine derived from the amino acid tyrosine, while beta-alanine is a non-proteinogenic amino acid synthesized through specific metabolic pathways.
A primary route for beta-alanine synthesis in insects is the α-decarboxylation of L-aspartate. nih.govresearchgate.netnih.gov This reaction is catalyzed by the enzyme aspartate decarboxylase (ADC). nih.govresearchgate.net In mosquitoes, for example, biochemical studies have confirmed the existence of a highly specific aspartate decarboxylase that exclusively converts aspartate to beta-alanine, with no activity towards glutamate. nih.govresearchgate.netnih.gov Insect ADC is dependent on pyridoxal-5'-phosphate (PLP) as a cofactor. mdpi.com This pathway is crucial for providing the necessary beta-alanine for various physiological processes, including the synthesis of N-beta-alanyldopamine required for cuticle sclerotization. researchgate.net
Precursor Supply for N-beta-alanyldopamine Synthesis: Dopamine and Beta-Alanine
Dopamine Availability in N-beta-alanyldopamine Metabolic Compartments
The synthesis of N-beta-alanyldopamine (NBAD) is critically dependent on the spatial and temporal availability of its precursor, dopamine, within specific metabolic compartments. In Drosophila melanogaster, the enzyme responsible for NBAD synthesis, N-β-alanyl-dopamine synthase (encoded by the ebony gene), is found in glial cells. redalyc.org However, evidence suggests a compartmentalization between this enzyme and its dopamine substrate. nih.gov
Despite the confirmed presence and activity of the synthase enzyme in the head and brain of Drosophila, the levels of NBAD in these tissues are exceptionally low, often below the limit of detection in wild-type flies. nih.gov One hypothesis for this observation is that dopamine may not be readily available as a substrate in the specific compartments where the synthase is active, such as certain brain cells. nih.gov This suggests a tight regulation of dopamine pools, where it is segregated from the enzymatic machinery that would convert it to NBAD. In contrast, the primary role of NBAD synthesis appears to be in the cuticle, where it is essential for sclerotization and pigmentation. nih.gov
Studies on tan mutants, which lack the enzyme to break down NBAD, reveal a significant accumulation of the compound, particularly in the eyes and cuticle. nih.gov This confirms that in these tissues, dopamine is available for conversion. The extremely low level of NBAD found in the brain of these mutants, even when its degradation is blocked, further indicates that NBAD is unlikely to be a major product of dopamine metabolism within brain tissue. nih.gov This compartmentalization ensures that dopamine's role as a neurotransmitter in the brain is preserved, while its function as a precursor for sclerotization is localized to other tissues like the integument. redalyc.org
N-beta-alanyldopamine Catabolism: The Action of N-beta-alanyldopamine Hydrolase (Tan Protein)
The catabolism of N-beta-alanyldopamine is mediated by the enzyme N-beta-alanyldopamine hydrolase, also known as the Tan protein. redalyc.orgconicet.gov.ar This enzyme performs the reverse reaction of NBAD synthase, hydrolyzing NBAD to regenerate dopamine and β-alanine. nih.gov This enzymatic action is a key step in regulating the levels of both NBAD and dopamine. conicet.gov.ar
Biochemical Properties and Substrate Preference of N-beta-alanyldopamine Hydrolase
N-beta-alanyldopamine hydrolase (Tan protein) exhibits activity towards more than one substrate. Its primary function involves the hydrolysis of the N-β-alanyl derivatives of biogenic amines. redalyc.org The enzyme is known to effectively metabolize both N-beta-alanyldopamine and N-β-alanylhistamine (carcinine). redalyc.orgnih.gov By breaking down carcinine, it releases histamine, playing a crucial role in the recycling of this neurotransmitter, particularly in the visual system of Drosophila. nih.govnih.gov This indicates that the substrate preference of the hydrolase is not exclusive to NBAD but extends to other structurally similar β-alanylated compounds.
Table 1: Substrate Specificity of N-beta-alanyldopamine Hydrolase (Tan Protein)
| Substrate | Product 1 | Product 2 | Metabolic Pathway |
| N-beta-alanyldopamine (NBAD) | Dopamine | β-alanine | Dopamine Recycling |
| N-beta-alanylhistamine (Carcinine) | Histamine | β-alanine | Histamine Recycling |
Regulation of N-beta-alanyldopamine Hydrolase Activity Across Developmental Stages and Tissues
The activity of N-beta-alanyldopamine hydrolase is present throughout the entire life cycle of Drosophila melanogaster. redalyc.org Its expression is not uniform and shows tissue specificity, with significant activity observed in the integument (cuticle) and the nervous system. redalyc.org In the nervous system, the Tan protein is located in neurons, which contrasts with the glial cell localization of the synthesizing enzyme, Ebony. redalyc.org This distinct localization is fundamental to the neurotransmitter recycling pathways. redalyc.org
The functional importance of this enzyme in specific tissues is highlighted by the phenotype of tan mutants, which have a non-functional hydrolase. nih.gov In these mutants, NBAD accumulates to high levels in the eyes and cuticle, confirming the enzyme's role in these tissues. nih.gov The light tan color of the cuticle in these mutants is a direct result of the disruption in NBAD metabolism required for normal pigmentation. nih.gov
Table 2: Tissue-Specific Activity of N-beta-alanyldopamine Hydrolase
| Tissue | State in Wild-Type | Consequence of Inactivity (tan mutant) |
| Nervous System | Present in neurons; hydrolyzes NBAD and carcinine. redalyc.org | Altered levels of dopamine and histamine, leading to neurological and behavioral defects. conicet.gov.ar |
| Cuticle | Present; hydrolyzes NBAD for pigmentation processes. nih.gov | Accumulation of NBAD; altered, lighter pigmentation. nih.gov |
| Eyes | Present; hydrolyzes carcinine to histamine for visual function. nih.gov | Accumulation of NBAD and carcinine; results in visual defects. nih.gov |
Interconnections with Biogenic Amine Metabolic Cycling
The enzymes N-beta-alanyldopamine synthase (Ebony) and hydrolase (Tan) are central to a metabolic cycle that is not limited to dopamine but also includes other biogenic amines, most notably histamine. redalyc.org
N-beta-alanyldopamine in Dopamine Recycling Pathways
In the nervous system, NBAD metabolism forms a key part of a dopamine recycling pathway. redalyc.org This process involves a cellular partnership between glial cells and neurons. Dopamine released into the synaptic cleft is taken up by glial cells, where NBAD-synthase (Ebony) conjugates it with β-alanine to form NBAD. redalyc.org This step serves to inactivate the neurotransmitter. redalyc.org Subsequently, NBAD can be transferred to neurons where NBAD-hydrolase (Tan) hydrolyzes it, restoring the levels of active dopamine for reuse. redalyc.org This recycling is crucial for maintaining neurotransmitter homeostasis. Mutants with defects in this pathway exhibit abnormal levels of dopamine; for instance, ebony mutants show higher than normal dopamine levels. redalyc.orgconicet.gov.ar
N-beta-alanyldopamine Synthase and Hydrolase in Histamine/Carcinine Metabolism
The same enzymatic pair, Ebony and Tan, governs the metabolism of histamine in the Drosophila visual system. nih.gov Histamine, the primary neurotransmitter for photoreceptors, is inactivated in surrounding glial cells by Ebony, which converts it into carcinine (N-β-alanylhistamine). nih.govnih.gov Carcinine is then transported back to the photoreceptor neurons, where Tan hydrolyzes it back into histamine, thus replenishing the neurotransmitter pool. nih.govnih.gov This histamine-carcinine cycle is essential for normal visual transduction. nih.gov The dual role of these enzymes highlights a conserved metabolic mechanism for regulating the activity of different biogenic amine neurotransmitters. redalyc.org
Diversification of Beta-Alanyl Derivatives: N-beta-alanylnorepinephrine Synthesis
The metabolic pathway of N-beta-alanyldopamine (NBAD) extends beyond its direct role in cuticular sclerotization, leading to the formation of other neurochemically significant compounds. A key diversification of this pathway is the synthesis of N-beta-alanylnorepinephrine (NBANE), a structural analog of NBAD. This conversion highlights the dynamic nature of catecholamine metabolism in insects, where a primary sclerotizing agent can be modified to produce a range of functional molecules.
The synthesis of NBANE from NBAD has been observed in enzymatic studies involving various insect tissues. Research has demonstrated that N-beta-alanyl-catecholamine ligase, the enzyme responsible for synthesizing NBAD, also possesses the capability to produce other β-alanyl derivatives. nih.govresearchgate.net This enzyme, when isolated from the neural system of insects such as Ceratitis capitata and Drosophila melanogaster, can catalyze the in vitro synthesis of NBANE. nih.govresearchgate.net This finding suggests that the enzymatic machinery for creating NBAD is not exclusively specific to dopamine as a substrate and can accommodate other biogenic amines.
Further evidence for the conversion of NBAD to NBANE comes from studies on the molecular transformations that occur during cuticle hardening. Investigations using cuticular enzymes from the larvae of the flesh fly, Sarcophaga bullata, have shown that reactions with NBAD generate several colorless products, including N-beta-alanylnorepinephrine. nih.gov This indicates that during the process of sclerotization, NBAD serves as a precursor not only for cross-linking reactions but also for the formation of other catecholamine derivatives like NBANE. nih.gov
The enzymatic conversion of the dopamine moiety within the NBAD molecule to a norepinephrine (B1679862) moiety involves a beta-hydroxylation reaction. This is analogous to the conversion of dopamine to norepinephrine, a reaction catalyzed by the enzyme dopamine beta-hydroxylase (DBH) in vertebrates and other organisms. wikipedia.orgtaylorandfrancis.com While direct evidence of DBH acting on NBAD in insects is an area of ongoing research, the chemical transformation is consistent with the known function of this class of enzymes, which can act on various phenylethylamine derivatives. wikipedia.org
The following table summarizes key research findings related to the synthesis of N-beta-alanylnorepinephrine.
Table 1: Research Findings on the Enzymatic Synthesis of N-beta-alanylnorepinephrine
| Insect Species | Enzyme Source | Key Finding | Reference(s) |
|---|---|---|---|
| Ceratitis capitata (Mediterranean fruit fly) | Brain-associated N-beta-alanyl-catecholamine ligase | The enzyme was able to catalyze the in vitro synthesis of N-beta-alanylnorepinephrine. | nih.gov |
| Drosophila melanogaster (Common fruit fly) | Neural System | Similar enzymatic activity for producing β-alanyl derivatives of biogenic amines was observed. | nih.gov |
This metabolic diversification underscores a potential dual role for NBAD, acting as a critical component for cuticular development and as a substrate for generating other bioactive molecules within the insect's nervous system and integument. nih.govresearchgate.net
Multifaceted Biological Functions of N Beta Alanyldopamine
N-beta-alanyldopamine in Insect Cuticular Sclerotization and Pigmentation
N-beta-alanyldopamine (NBAD) is a critical catecholamine derivative involved in the hardening (sclerotization) and coloring (pigmentation) of the insect cuticle, the external skeleton that provides protection and structural support.
N-beta-alanyldopamine is a major precursor for the chemical tanning process in the cuticles of many insect species. nih.gov It is synthesized from dopamine (B1211576) and β-alanine, a reaction catalyzed by the enzyme N-β-alanyldopamine synthase, which is encoded by the ebony gene. nih.govredalyc.org NBAD is one of two widely used sclerotizing precursors in insects, the other being N-acetyldopamine (NADA). nih.govvt.edu
The utilization of NBAD is particularly associated with the formation of brown or yellow-tan colored cuticles. nih.govnih.gov In contrast, cuticles that primarily use NADA for sclerotization tend to be colorless. nih.govresearchgate.net In several insect orders, NBAD has been identified as the main catechol present during specific developmental stages, such as pupal tanning. nih.gov For instance, in the tobacco hornworm, Manduca sexta, NBAD is the predominant tyrosine metabolite in both the hemolymph (insect blood) and the cuticle during the pupal tanning phase. nih.gov Similarly, high concentrations of NBAD and its precursor, β-alanine, are linked to the rust-red coloration in the red flour beetle, Tribolium castaneum. researchgate.net This establishes NBAD as a key molecule determining the final appearance and structural integrity of the insect exoskeleton. nih.govresearchgate.net
The process of incorporating NBAD into the cuticle, known as quinone tanning, is an oxidative one. researchgate.netnih.gov It begins when NBAD is oxidized by enzymes, such as phenoloxidases (including laccases and tyrosinases), into highly reactive intermediates called quinones and quinone methides. vt.edunih.govcapes.gov.br These electrophilic molecules then act as cross-linking agents, forming covalent bonds with various functional groups on cuticular proteins. nih.gov This cross-linking of proteins is the fundamental process that hardens, or sclerotizes, the cuticle. vt.edunih.gov
While both NBAD and NADA utilize a common enzymatic pathway for oxidation, the resulting cuticle properties differ significantly. nih.gov The brown coloration associated with NBAD-based sclerotization is due to the formation of specific colored quinone adducts that are not produced from NADA. nih.govresearchgate.net Research on Sarcophaga bullata larvae revealed that the oxidation of NBAD by cuticular enzymes generates these colored adducts, leading to the accumulation of brown pigment. nih.gov In contrast, NADA oxidation primarily leads to colorless cross-linked products through a process called β-sclerotization, where the protein linkage occurs at the side chain of the NADA molecule. researchgate.net The unified theory of sclerotization suggests that both NBAD and NADA can be used in multiple mechanisms, including quinone tanning and quinone methide sclerotization. nih.gov
The concentration of NBAD is tightly regulated during insect development, with levels peaking at times of new cuticle formation and sclerotization. A dramatic example is seen in the tobacco hornworm, Manduca sexta, during its transformation into a pupa. The concentration of NBAD in the hemolymph increases by more than 800-fold compared to larval levels just before tanning begins. nih.gov As the pupal cuticle subsequently darkens and hardens, the NBAD levels in the hemolymph decrease, indicating its consumption and incorporation into the cuticle. nih.gov
Similarly, in the swallowtail butterfly Papilio xuthus, NBAD levels in the wings show a distinct peak during the stage of wing pigmentation. capes.gov.br After this peak, the concentration drops to a very low level just before the adult butterfly emerges. capes.gov.br This precise temporal regulation ensures that the precursor is available in high quantities exactly when and where it is needed for cuticle maturation. The enzymes responsible for NBAD synthesis are also developmentally regulated. In dipteran larvae, the synthase activity is found only in the nervous system, but at the onset of pupariation, it appears in the integument (skin) to facilitate tanning. redalyc.org
The metabolism of NBAD is controlled by a well-characterized genetic pathway, primarily involving the genes ebony and tan. The ebony gene codes for N-β-alanyldopamine synthase, the enzyme that synthesizes NBAD from dopamine. nih.govresearchgate.netumich.edu The tan gene encodes N-β-alanyldopamine hydrolase, which catalyzes the reverse reaction, breaking down NBAD back into dopamine. nih.govnih.gov
Mutations in these genes lead to predictable and often dramatic changes in insect pigmentation, providing strong evidence for their roles. nih.gov
Ebony mutants , which lack a functional NBAD synthase, cannot efficiently produce NBAD. This leads to an accumulation of the precursor dopamine, which is then shunted into pathways that produce black or brown melanin (B1238610). nih.govnih.gov Consequently, ebony mutant flies, such as Drosophila melanogaster, exhibit a much darker body color than their wild-type counterparts. nih.govumich.edu
Tan mutants , conversely, cannot break down NBAD. This results in an accumulation of NBAD and a deficit of dopamine for melanin synthesis. conicet.gov.ar The excess NBAD is used to produce yellow-tan sclerotin, causing tan mutants to have a lighter, more tan-colored phenotype. nih.govnih.gov
These reciprocal phenotypes highlight the critical balance between the activities of the Ebony and Tan enzymes in determining the final pigmentation of the cuticle. nih.govnih.gov The spatial and temporal expression patterns of these genes are key factors in creating the complex color patterns seen on insect bodies. nih.govumich.edu
N-beta-alanyldopamine in Insect Neurobiology and Behavior
Beyond its well-established role in the cuticle, N-beta-alanyldopamine and its metabolic pathway are also integral to the functioning of the insect nervous system.
N-beta-alanyldopamine is present in the insect central nervous system, although its role here is less understood than in the cuticle. biotaxa.orgresearchgate.net The enzyme responsible for its synthesis, NBAD synthase (the ebony protein), is expressed constitutively in the neural system of insects, including Drosophila melanogaster and Ceratitis capitata. nih.govresearchgate.net This is in contrast to its expression in the epidermis, which is tightly regulated and occurs only at the time of sclerotization. redalyc.orgnih.gov
In Drosophila, the Ebony protein is specifically localized to glial cells, which are non-neuronal cells that support and protect neurons. redalyc.orgsdbonline.org Conversely, the Tan protein, which hydrolyzes NBAD, is found in neurons. redalyc.org This differential localization suggests a metabolic cycle between glia and neurons. For instance, neurotransmitters like dopamine and histamine (B1213489) can be taken up by glial cells, conjugated with β-alanine by the Ebony enzyme to form NBAD and carcinine (B1662310), respectively, and then potentially transferred back to neurons where the Tan enzyme can release the active neurotransmitters again. redalyc.orgsdbonline.orgresearchgate.net Studies have detected NBAD synthase activity in the brains of various insects, indicating that this neural function is conserved. nih.govresearchgate.net While NBAD itself is found in nervous tissue, its levels in the brain of wild-type flies appear to be very low, suggesting it may be a transient intermediate in a larger metabolic process. biotaxa.orgnih.gov
Interactive Data Table: Effects of Gene Mutations on NBAD Pathway Metabolites in Drosophila melanogaster
| Gene Mutant | Enzyme Affected | NBAD Level | Dopamine Level | Resulting Phenotype |
| ebony | N-β-alanyldopamine synthase (non-functional) | Drastically Reduced conicet.gov.ar | Elevated conicet.gov.ar | Dark/Black Body Color nih.gov |
| tan | N-β-alanyldopamine hydrolase (non-functional) | Increased conicet.gov.ar | Reduced conicet.gov.ar | Light/Tan Body Color nih.gov |
| Wild-Type | Both enzymes functional | Normal | Normal | Normal Pigmentation |
N-beta-alanyldopamine as a Modulator of Neural Activity and Behavior
N-beta-alanyldopamine (NBAD), primarily known as a key precursor for cuticle sclerotization and pigmentation in insects, also demonstrates significant neuromodulatory functions. nih.gov Research has revealed its involvement in regulating complex behaviors, including daily cycles of activity and responses to environmental stimuli like light. These roles are intrinsically linked to its metabolism within the nervous system, where it interacts with crucial neurotransmitter pathways.
Influence on Circadian Rhythms and Locomotor Activity
The metabolism of N-beta-alanyldopamine is deeply involved in the circadian regulation of locomotor activity in insects such as Drosophila melanogaster. redalyc.org The enzyme responsible for NBAD synthesis, N-beta-alanyldopamine synthase (NBAD-synthase), is known as the Ebony protein in Drosophila. redalyc.org Studies on mutants for this gene, called ebony, reveal significant alterations in their daily activity patterns. researchgate.netnih.gov These mutants exhibit behavioral deficits, including abnormal circadian rhythms. redalyc.orgresearchgate.net
The Ebony protein is expressed in glial cells within the adult insect brain and its abundance follows a circadian rhythm. nih.gov This rhythmic expression in glia is essential for normal circadian behavior. Research has shown that expressing Ebony specifically in glial cells can rescue the altered circadian behavior of ebony mutants. nih.gov This indicates that the synthesis of NBAD in glial cells is a critical downstream process controlled by the central circadian clock, which then helps orchestrate rhythmic locomotor activity. nih.gov The proximity of these Ebony-containing glial cells to dopaminergic neurons suggests a functional role in modulating dopaminergic signaling to control these activity rhythms. nih.gov
| Organism | Gene/Enzyme Studied | Location of Expression | Observed Effect on Behavior |
| Drosophila melanogaster | ebony / NBAD-synthase | Glial Cells | Regulates circadian rhythms and locomotor activity. redalyc.orgnih.gov |
Involvement in Phototactic Responses
N-beta-alanyldopamine plays a crucial role in modulating how insects, particularly larvae, respond to light. redalyc.org Phototaxis, the movement of an organism in response to a light stimulus, is a well-studied behavior in insects. researchgate.net In Drosophila melanogaster larvae, which are typically repelled by light, the metabolism of NBAD is essential for a normal phototactic response. researchgate.net
Studies using mutants with defects in NBAD metabolism have provided key insights. Larvae of the ebony mutant, which lack NBAD-synthase activity and thus have low levels of NBAD, exhibit a random response to light instead of the typical negative phototaxis. redalyc.orgresearchgate.net Conversely, tan mutant larvae, which cannot break down NBAD, show a response similar to wild-type larvae. researchgate.net
Crucially, the abnormal phototactic behavior in ebony larvae can be restored by feeding them with NBAD. redalyc.orgresearchgate.net This finding strongly suggests that NBAD itself acts as a neuroactive compound directly involved in regulating the larval response to light. redalyc.org This connection between NBAD signaling and phototaxis points to a homeostatic mechanism for regulating photosensitivity in Drosophila larvae. redalyc.org
| Drosophila Larval Strain | Genetic Defect | Phototactic Behavior | Effect of NBAD Feeding |
| Wild-type | None | Normal (negative phototaxis) | Not applicable |
| ebony | Lacks NBAD-synthase activity | Random response to light | Restores normal negative phototactic response. redalyc.orgresearchgate.net |
| tan | Lacks NBAD-hydrolase activity | Similar to wild-type | Not applicable |
Interactions of N-beta-alanyldopamine Metabolism with Neurotransmitter Homeostasis
The metabolism of N-beta-alanyldopamine is intricately linked with the homeostasis of key neurotransmitters, particularly dopamine and histamine. redalyc.orgnih.gov In the nervous system, a recycling pathway exists where the enzyme NBAD-synthase (Ebony) inactivates these neurotransmitters by conjugating them with β-alanine to form NBAD and N-beta-alanylhistamine (carcinine), respectively. redalyc.org This process primarily occurs in glial cells. nih.gov A second enzyme, NBAD-hydrolase (Tan protein), found in neurons, reverses this process by hydrolyzing the N-beta-alanyl derivatives to restore the levels of active dopamine and histamine. redalyc.org
N-beta-alanyldopamine in Insect Innate Immune Responses
Beyond its roles in cuticle formation and neuromodulation, N-beta-alanyldopamine has emerged as a component of the insect's innate immune system. Its synthesis is actively induced in response to infections, suggesting a direct role in the defense against invading pathogens. nih.govconicet.gov.ar
Induction of N-beta-alanyldopamine Synthesis by Pathogenic Challenges
The synthesis of N-beta-alanyldopamine is significantly upregulated following injury or infection. conicet.gov.ar In insects like the yellow mealworm, Tenebrio molitor, and the Medfly, Ceratitis capitata, septic injuries trigger a notable induction of NBAD synthase in the epidermis. nih.govconicet.gov.ar This response is not limited to physical injury but is a specific reaction to microbial invasion.
Research has demonstrated that injecting insects with bacteria such as Escherichia coli leads to a marked increase in NBAD synthase activity. conicet.gov.ar The induction of the enzyme can be detected as early as six hours after infection, with peak activity reached around 20 hours post-injection. conicet.gov.ar This response is not limited to one type of pathogen; elicitors such as bacterial lipopolysaccharides (LPS), algal β(1-3)glycan, and yeast cells also trigger the expression of NBAD synthase. conicet.gov.ar This broad-spectrum induction indicates that the synthesis of NBAD is a conserved part of the systemic innate immune response in insects. conicet.gov.ar
| Organism | Pathogenic Challenge | Outcome | Time to Max Induction |
| Tenebrio molitor | Infection with E. coli | Induction of NBAD synthase in the epidermis. conicet.gov.ar | ~20 hours |
| Ceratitis capitata | Infection with E. coli | Induction of NBAD synthase in the epidermis. conicet.gov.ar | Not specified |
| Tenebrio molitor | Injection with Bacterial LPS | Induction of epidermal NBAD synthase. conicet.gov.ar | Not specified |
| Manduca sexta | Parasitization | Induction of NBAD. conicet.gov.ar | Not specified |
Contribution of N-beta-alanyldopamine to Anti-microbial Defense Mechanisms
While the precise function of NBAD in the immune response is still being fully elucidated, it is hypothesized to contribute to defense through pathways involving phenoloxidase enzymes. conicet.gov.ar Phenoloxidases are key components of insect immunity, mediating processes like melanization to encapsulate and kill invaders. conicet.gov.ar These enzymes can use catechols, such as NBAD, as substrates to generate reactive quinones. conicet.gov.ar
Regulatory Pathways Linking Immune Signaling to N-beta-alanyldopamine Metabolism
The synthesis and metabolism of N-beta-alanyldopamine (NBAD) are intricately linked with the insect's innate immune system. The production of NBAD is notably upregulated during an immune response, suggesting a coordinated regulation between immune signaling and the metabolic pathways responsible for its synthesis. This regulation is primarily orchestrated by the same core signaling pathways that govern other aspects of innate immunity, namely the Toll and Immune deficiency (Imd) pathways.
Upon microbial infection, insects recognize pathogen-associated molecular patterns (PAMPs), such as peptidoglycans from bacteria and beta-1,3-glucans from fungi. nih.gov This recognition triggers a cascade of signaling events within the Toll and Imd pathways, culminating in the activation of nuclear factor-kappa B (NF-κB) transcription factors. wikipedia.org In Drosophila, these transcription factors include Dorsal and Dorsal-related immunity factor (Dif) for the Toll pathway, and Relish for the Imd pathway. ucsd.edu These transcription factors then translocate to the nucleus and induce the expression of a wide array of immune-responsive genes, including those encoding antimicrobial peptides (AMPs). wikipedia.orgucsd.edu
Concurrent with the production of AMPs, there is a demonstrated increase in the activity of enzymes involved in NBAD synthesis following an immune challenge. Specifically, septic injuries in insects like the yellow mealworm, Tenebrio molitor, and the Mediterranean fruit fly, Ceratitis capitata, lead to the induction of N-beta-alanyldopamine synthase (NBAD synthase) in the epidermis. nih.gov This enzyme catalyzes the final step in the synthesis of NBAD from dopamine and beta-alanine (B559535). The induction of NBAD synthase activity has been observed in response to infection with Escherichia coli, as well as stimulation by bacterial lipopolysaccharides (LPS) and β(1-3)glycan. nih.gov This indicates that the same PAMPs that activate the primary immune signaling pathways are also responsible for initiating the upregulation of NBAD metabolism.
While the precise molecular mechanisms linking the Toll and Imd pathways to the regulation of NBAD metabolic genes are still under investigation, the temporal correlation between the activation of these pathways and the synthesis of NBAD strongly suggests a direct or indirect regulatory relationship. It is hypothesized that the NF-κB transcription factors, activated by immune signaling, may directly bind to the promoter regions of genes encoding enzymes like NBAD synthase, thereby upregulating their transcription. Alternatively, the regulation may be indirect, mediated by other signaling molecules or transcription factors that are themselves targets of the Toll and Imd pathways. This coordinated response ensures that the production of NBAD, a key component in wound healing and the encapsulation and melanization of pathogens, is synchronized with the broader immune defense. The melanization process itself is a crucial part of the insect immune response, involving the production of melanin to encapsulate and kill pathogens, and is initiated by the enzyme phenoloxidase. mdpi.com
The interplay between immune signaling and NBAD metabolism is a critical aspect of the insect's defense strategy, highlighting a sophisticated level of integration between different physiological responses to infection.
| Signaling Pathway | Activating PAMPs | Key Transcription Factor(s) | Hypothesized Role in NBAD Metabolism |
| Toll Pathway | Peptidoglycans (Gram-positive bacteria), Beta-1,3-glucans (fungi) nih.gov | Dorsal, Dif ucsd.edu | May regulate the transcription of genes involved in NBAD synthesis. |
| Imd Pathway | Peptidoglycans (Gram-negative bacteria) wikipedia.org | Relish wikipedia.org | May regulate the transcription of genes involved in NBAD synthesis. |
Genetic Basis and Regulatory Mechanisms of N Beta Alanyldopamine Metabolism
Genomic Organization and Transcriptional Control of ebony (N-beta-alanyldopamine Synthase Gene)
The ebony gene encodes the enzyme N-beta-alanyldopamine synthase, which catalyzes the conjugation of β-alanine to dopamine (B1211576) to form NBAD. sdbonline.org This enzymatic step is a key determinant in the pathway leading to the formation of yellow-colored sclerotins. The genomic locus of ebony has been well-characterized in the fruit fly, Drosophila melanogaster, and its regulation is a subject of extensive study.
The transcriptional regulation of ebony is complex, involving multiple cis-regulatory elements that dictate its spatial and temporal expression patterns. umich.edu These elements ensure that ebony is expressed in specific tissues at appropriate developmental stages, such as in the developing epidermis for pigmentation and in glial cells for neurotransmitter metabolism. sdbonline.orgnih.gov Population genetic analyses have revealed that the upstream sequences of the ebony gene show signs of being under natural selection, suggesting that this region contains important cis-regulatory sequences that affect the gene's transcription. umich.edu The expression of ebony can be influenced by various transcription factors that respond to both developmental and environmental cues. mdpi.com For instance, studies have shown that cis-regulatory changes in ebony are associated with adaptive changes in pigmentation in different populations of Drosophila. nih.gov
The protein encoded by ebony is a nonribosomal peptide synthetase (NRPS). nih.gov This classification is significant as NRPSs are known for their modular nature and ability to synthesize a diverse range of peptides. The Ebony protein combines a slow amino acid activation phase with a rapid product formation step. nih.gov
| Gene | Function | Encoded Enzyme | Substrates | Product |
| ebony | Conjugation of β-alanine to biogenic amines | N-beta-alanyldopamine Synthase | Dopamine, β-alanine | N-beta-alanyldopamine (NBAD) |
Genomic Organization and Transcriptional Control of tan (N-beta-alanyldopamine Hydrolase Gene)
The tan gene encodes N-beta-alanyldopamine hydrolase, an enzyme that catalyzes the reverse reaction of Ebony, breaking down NBAD into dopamine and β-alanine. nih.govnih.gov This function is critical for providing the necessary dopamine precursor for the synthesis of dark melanin (B1238610) pigments. nih.gov The tan gene, like ebony, is a classical locus in Drosophila genetics, and its molecular characterization has provided significant insights into pigmentation and neurobiology. sdbonline.org
The transcriptional control of tan is also mediated by distinct cis-regulatory modules (CRMs) that drive its expression in specific patterns. nih.govnih.gov In Drosophila guttifera, for example, one CRM directs reporter gene expression in rows of spots on the pupal abdomen, while another activates expression in a spotted wing pattern. nih.govnih.gov This indicates a modular organization of its regulatory regions, allowing for the independent evolution of expression in different body parts. The co-expression of tan and yellow (a gene involved in melanin production) in nearly identical patterns in some species suggests a coordinated regulatory mechanism to produce complex pigmentation patterns. nih.govnih.gov Analysis of the abdominal CRMs of both tan and yellow reveals a similar composition of putative transcription factor binding sites, suggesting they are regulated by a shared set of trans-acting factors. nih.gov
The Tan protein is a multifunctional hydrolase belonging to the cysteine peptidase family. sdbonline.orguniprot.org It is synthesized as a precursor protein that undergoes self-processing to form two subunits, which is necessary for its enzymatic activity. uniprot.org
| Gene | Function | Encoded Enzyme | Substrate | Products |
| tan | Hydrolysis of N-beta-alanyldopamine | N-beta-alanyldopamine Hydrolase | N-beta-alanyldopamine (NBAD) | Dopamine, β-alanine |
Mutagenesis and Reverse Genetics Approaches to Elucidate N-beta-alanyldopamine Functions
The study of mutant phenotypes has been instrumental in deciphering the in vivo roles of ebony and tan. Both forward and reverse genetics approaches, including the use of CRISPR/Cas9, have been employed to create loss-of-function alleles and analyze their consequences. plos.org
Loss-of-function mutations in the ebony gene result in a characteristic dark body pigmentation. umich.edu This phenotype is a direct consequence of the inability to synthesize NBAD. nih.gov In the absence of functional Ebony protein, dopamine cannot be conjugated with β-alanine. This leads to an accumulation of dopamine in the epidermis, which is then shunted into the melanin synthesis pathway, resulting in the production of excess black and brown pigments. nih.gov Therefore, ebony mutants are characterized by a deficiency in NBAD and elevated levels of dopamine. nih.gov
Beyond pigmentation, ebony mutants exhibit a range of other pleiotropic effects, including defects in vision, courtship behavior, and circadian rhythms. sdbonline.orgumich.edu These phenotypes underscore the importance of NBAD metabolism in the nervous system, where Ebony is expressed in glial cells and is involved in the metabolism of neurotransmitters like dopamine and histamine (B1213489). sdbonline.orgnih.gov For instance, in the melon fly, Zeugodacus cucurbitae, knockout of the ebony gene not only led to darker cuticle coloration but also impaired locomotion and reproduction. nih.govresearchgate.net
Conversely, mutations in the tan gene lead to a lighter, often yellowish or "tan," body color. nih.govnih.gov This phenotype arises from the inability to hydrolyze NBAD back into dopamine. nih.gov As a result, NBAD accumulates in the cuticle, where it is used in the formation of lighter-colored yellow sclerotins, while the production of dark melanin is reduced due to the scarcity of free dopamine. nih.gov
Similar to ebony, the function of tan is not limited to pigmentation. The Tan enzyme is also required for the hydrolysis of carcinine (B1662310) (N-β-alanyl histamine) to histamine in photoreceptor cells, a process essential for normal vision. nih.govsdbonline.orgnih.gov Consequently, tan mutants exhibit defects in their electroretinogram, highlighting the dual role of this enzyme in both cuticular sclerotization and neurotransmitter recycling. sdbonline.orgnih.gov
| Mutant | Biochemical Defect | NBAD Level | Dopamine Level | Primary Phenotype |
| ebony | Deficient NBAD synthase activity | Decreased | Increased | Dark body pigmentation |
| tan | Deficient NBAD hydrolase activity | Increased | Decreased | Tan/yellow body pigmentation |
The opposing functions of ebony and tan in the same metabolic pathway create a classic epistatic relationship. Genetic analyses have demonstrated that ebony is epistatic to tan. sdbonline.org This means that in a double mutant individual carrying loss-of-function alleles for both genes, the ebony phenotype (dark pigmentation) masks the tan phenotype. This is because the synthesis of NBAD by Ebony is the upstream step; if NBAD cannot be produced in the first place, the inability of Tan to hydrolyze it becomes irrelevant to the pigmentation outcome.
The NBAD pathway is embedded within a larger network of interacting genes. nih.govnih.govbiorxiv.org For example, the availability of precursors for NBAD synthesis is controlled by other genes, such as black, which regulates β-alanine biosynthesis. nih.gov Furthermore, the products of the ebony and tan catalyzed reactions are substrates for other enzymatic pathways, such as melanin and sclerotin production, which involve a host of other genes. The pleiotropic effects of ebony and tan on behavior and vision also point to their integration into complex neural circuits and signaling pathways involving dopamine and histamine. sdbonline.orgnih.gov These genetic networks are crucial for the coordinated regulation of diverse physiological processes.
Advanced Research Methodologies for N Beta Alanyldopamine Investigation
Quantitative Analytical Techniques for N-beta-alanyldopamine and Related Metabolites
Accurate quantification of NBAD and its metabolic precursors and products is fundamental to understanding its physiological functions. Several high-precision analytical methods have been adapted and optimized for this purpose.
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and selective technique for quantifying catecholamines, including NBAD, in complex biological samples like insect hemolymph and tissue extracts. nih.govresearchgate.net The method relies on the separation of compounds by HPLC, typically using a reverse-phase C18 column, followed by detection using an electrochemical cell. mdpi.com Because compounds like NBAD are electroactive, they can be oxidized at a specific potential on a working electrode, generating a measurable current that is directly proportional to their concentration. researchgate.netnih.gov
This technique offers significant advantages, including high sensitivity, with detection limits often in the picogram to femtogram range, and selectivity, as the applied potential can be tuned to minimize interference from other compounds in the matrix. researchgate.netresearchgate.net Compared to UV detection, ECD can be over 100 times more sensitive for catecholamines. researchgate.netjasco-global.com The robustness and precision of ECD in mimicking the oxidative and reductive environment that catecholamines experience in vivo allows for their precise identification and detection. researchgate.net
| Parameter | Typical Condition/Value | Reference |
|---|---|---|
| Column | Reverse-phase C18 | mdpi.com |
| Mobile Phase | Aqueous buffer (e.g., phosphate (B84403) or citrate) with organic modifier (e.g., methanol (B129727) or acetonitrile) and an ion-pairing agent (e.g., OSA) | mdpi.com |
| Detection | Electrochemical Detector (ECD) with a glassy carbon working electrode | nih.gov |
| Applied Potential | Optimized for the specific analyte (e.g., +0.6 to +0.8 V vs. Ag/AgCl) | nih.gov |
| Limit of Detection (LOD) | < 1 ng/mL to 10 nmol/L | researchgate.net |
Mass Spectrometry-Based Approaches for N-beta-alanyldopamine Profiling
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides unparalleled specificity and sensitivity for the identification and quantification of NBAD and its metabolites. nih.govnih.gov This approach involves separating the compounds via LC, ionizing them (commonly with electrospray ionization, ESI), and then detecting the ions based on their mass-to-charge ratio (m/z). researchgate.net Tandem mass spectrometry (MS/MS) adds another layer of specificity by fragmenting a selected precursor ion and analyzing the resulting product ions, creating a unique "fingerprint" for the compound. sepscience.com
LC-MS/MS is instrumental in metabolic profiling studies, allowing for the simultaneous measurement of multiple analytes in a single run. nih.gov This capability is crucial for understanding the complex biochemical network surrounding NBAD, including its synthesis from dopamine (B1211576) and β-alanine and its subsequent enzymatic modifications. nih.gov The high resolution and mass accuracy of modern instruments, such as quadrupole-time-of-flight (Q/TOF) mass spectrometers, enable the confident identification of unknown metabolites and the differentiation of isobaric compounds. mdpi.comresearchgate.net
Capillary Electrophoresis Coupled to Fast-Scan Cyclic Voltammetry (CE-FSCV)
Capillary Electrophoresis coupled to Fast-Scan Cyclic Voltammetry (CE-FSCV) is a powerful technique for analyzing minute sample volumes, such as single cells or specific regions of insect brains. nih.gov This method separates charged molecules based on their electrophoretic mobility in a narrow capillary. nih.gov As the separated analytes elute from the capillary, they are detected by a carbon-fiber microelectrode using FSCV. nih.govnih.gov FSCV involves applying a rapid voltage waveform to the electrode, which causes the oxidation and reduction of electroactive species like NBAD, generating a characteristic cyclic voltammogram that serves for both identification and quantification. nih.govnih.gov
CE-FSCV offers extremely low detection limits (in the picogram range) and high temporal resolution, making it ideal for studying dynamic changes in neurotransmitter levels. nih.gov Its application in Drosophila tissues has successfully quantified histamine (B1213489), carcinine (B1662310), dopamine, and NBAD, providing critical insights into neurotransmitter metabolism in wild-type and mutant strains. nih.gov
Isotopic Labeling Strategies for Tracking N-beta-alanyldopamine Metabolic Flux
Isotopic labeling is a cornerstone technique for elucidating metabolic pathways and quantifying the rate of metabolic reactions, known as metabolic flux. nih.govnih.gov In the context of NBAD, this involves introducing stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into its precursors, such as dopamine or β-alanine. nih.govarxiv.org These labeled precursors are then administered to the biological system (e.g., an insect), and the incorporation of the isotope into NBAD and its downstream metabolites is tracked over time using mass spectrometry or nuclear magnetic resonance (NMR). arxiv.org
Metabolic Flux Analysis (MFA) uses the resulting isotope labeling patterns, along with a metabolic network model, to calculate the intracellular flux of metabolites through the pathway. nih.govmdpi.comresearchgate.net This approach provides a quantitative measure of pathway activity under different physiological conditions. For instance, by supplying ¹³C-labeled glucose, researchers can trace the carbon atoms as they are incorporated into the building blocks of NBAD, revealing the relative contributions of different biosynthetic routes. arxiv.org This technique is invaluable for understanding how metabolic pathways are regulated and how they respond to genetic or environmental perturbations. mdpi.com
In Vitro Reconstitution and Characterization of N-beta-alanyldopamine Metabolic Enzymes
In vitro reconstitution of metabolic pathways offers a reductionist approach to study the specific functions and properties of enzymes outside the complex cellular environment. nih.govnih.gov This methodology involves expressing and purifying the enzymes responsible for NBAD metabolism, such as NBAD synthase (the product of the ebony gene) and NBAD hydrolase (the product of the tan gene). conicet.gov.arredalyc.org
The genes for these enzymes are typically cloned into expression vectors and produced in a host system like E. coli or baculovirus-infected insect cells, which are capable of generating high yields of functional, folded proteins. sinobiological.comthermofisher.comnih.govmdpi.com Once purified, the recombinant enzymes can be studied in a controlled assay. Researchers can systematically vary substrate concentrations (dopamine, β-alanine, ATP), cofactors (e.g., Mg²⁺), pH, and temperature to determine the enzyme's kinetic parameters (e.g., Kₘ, Vₘₐₓ). nih.govbioivt.com This approach allows for a detailed characterization of enzyme function, substrate specificity, and potential inhibitory mechanisms, providing fundamental insights into how the NBAD pathway is catalyzed and regulated at the molecular level. nih.govnih.gov
Immunodetection and Advanced Microscopy for Subcellular Localization of N-beta-alanyldopamine Metabolizing Enzymes
Identifying the precise location of NBAD-metabolizing enzymes within cells is crucial for understanding their physiological context. Immunodetection techniques, coupled with advanced microscopy, are the primary methods for achieving this. The process begins with the generation of specific antibodies that recognize and bind to the target enzyme, for example, NBAD synthase.
These antibodies are then used to probe tissue sections. In methods like immunohistochemistry or immunofluorescence, the primary antibody is detected by a secondary antibody conjugated to an enzyme (for colorimetric detection) or a fluorophore (for fluorescence microscopy). This allows for the visualization of the enzyme's distribution within different tissues and cell types. Studies have used this approach to localize NBAD synthase in the epidermis, brain, and even the trachea of Drosophila, revealing that the enzyme's expression is highly specific to both time and tissue during the insect's life cycle. nih.gov This spatial information is critical for correlating the enzyme's presence with specific biological processes like cuticle formation or neurotransmitter recycling. conicet.gov.arredalyc.org
Behavioral Assays and Neurophysiological Recordings in N-beta-alanyldopamine Studies
Advanced research into the functional roles of N-beta-alanyldopamine (NBAD) increasingly relies on a combination of behavioral assays and neurophysiological recordings. These methodologies are crucial for elucidating the compound's influence on organismal behavior and its underlying neural mechanisms. While behavioral studies in insects have begun to reveal the neuroactive properties of NBAD, direct neurophysiological investigations remain a developing area of research.
Behavioral Assays in Drosophila melanogaster
Behavioral assays provide a critical framework for understanding the physiological and neurological functions of N-beta-alanyldopamine in a whole-organism context. Studies utilizing mutants of the fruit fly, Drosophila melanogaster, have been particularly insightful in demonstrating the impact of altered NBAD metabolism on behavior.
A key area of investigation has been the role of NBAD in larval phototaxis, the behavior of moving away from a light source. The ebony mutant of D. melanogaster, which has a deficiency in the enzyme responsible for synthesizing NBAD, exhibits an abnormal, random response to light, failing to show the typical light-avoidance behavior of wild-type larvae. nih.gov Research has demonstrated that this behavioral deficit can be rescued by the administration of NBAD. nih.gov
In one study, ebony mutant larvae were fed a diet supplemented with N-beta-alanyldopamine, dopamine, or N-beta-alanylhistamine (carcinine) to assess which compound could restore the wild-type phototactic response. The results indicated that only NBAD was effective in rescuing the light-avoidance behavior, suggesting a specific role for this compound in the underlying neural circuits governing this response. nih.gov
| Genotype | Treatment | Observed Phototactic Behavior | Interpretation |
|---|---|---|---|
| Wild-Type | Standard Diet | Strongly photophobic (avoids light) | Normal larval response to light. |
| ebony Mutant | Standard Diet | Random response to light | Behavioral deficit due to impaired NBAD synthesis. |
| ebony Mutant | N-beta-alanyldopamine (NBAD) Supplemented Diet | Restored photophobic response | NBAD is sufficient to rescue the behavioral deficit. nih.gov |
| ebony Mutant | Dopamine Supplemented Diet | Random response to light | Dopamine alone does not restore the phototactic behavior. nih.gov |
| ebony Mutant | N-beta-alanylhistamine (carcinine) Supplemented Diet | Random response to light | The rescue effect is specific to NBAD. nih.gov |
These findings provide strong evidence that N-beta-alanyldopamine is not merely a precursor for cuticle sclerotization but also functions as a neuroactive molecule that can modulate specific behaviors. nih.gov
Neurophysiological Recordings in N-beta-alanyldopamine Studies
While behavioral assays suggest a role for N-beta-alanyldopamine in the nervous system, direct evidence from neurophysiological recordings remains limited. The presence of NBAD and the enzyme responsible for its synthesis have been confirmed in the brains of insects, including Drosophila melanogaster and Ceratitis capitata, indicating the potential for a neuromodulatory or neurotransmitter role. conicet.gov.ar However, specific studies employing techniques such as intracellular or extracellular recordings to directly measure the effects of NBAD on neuronal firing rates, synaptic potentials, or ion channel activity are not yet widely reported in the scientific literature.
Future research directions in this area would likely involve the use of established electrophysiological techniques to probe the function of NBAD in the insect central nervous system. For instance, brain slice preparations or in vivo recordings from identified neurons could be utilized to assess how the application of NBAD alters neuronal excitability and synaptic transmission. Such studies would be invaluable in moving from the behavioral observations to a mechanistic understanding of how N-beta-alanyldopamine exerts its effects on the nervous system.
Emerging Perspectives and Future Research Trajectories in N Beta Alanyldopamine Biology
Evolutionary Conservation and Potential Roles of N-beta-alanyldopamine in Non-Insect Species
The study of N-beta-alanyldopamine has been overwhelmingly concentrated on insects, where its functions in cuticle tanning and neuromodulation are well-documented. nih.gov The sclerotization process, which involves the cross-linking of proteins, is a common feature among arthropods, providing structural rigidity to the exoskeleton. researchgate.netwikipedia.org However, the evolutionary prevalence of the specific NBAD metabolic pathway remains a significant area for future investigation.
The core enzymes of the pathway, N-β-alanyldopamine synthase (the product of the ebony gene) and N-β-alanyldopamine hydrolase (the product of the tan gene), catalyze the synthesis and breakdown of NBAD, respectively. nih.gov While sclerotization is widespread in arthropods, including arachnids and crustaceans, the specific involvement of NBAD as the primary precursor outside of the class Insecta is not well-established. wikipedia.org Research suggests that the ebony and tan genes may have been lost in the chordate lineage, and there is currently no evidence for the presence of NBAD in mammals. nih.govnih.gov
Future research should aim to:
Survey diverse invertebrate phyla: Conduct comprehensive biochemical and genomic surveys in non-insect arthropods (e.g., crustaceans, chelicerates) and other invertebrates like nematodes and mollusks to search for orthologs of the ebony and tan genes and to detect the presence of NBAD itself.
Characterize alternative sclerotization pathways: In species where the NBAD pathway is absent, identify the alternative chemical precursors and enzymatic processes used for cuticle hardening. This comparative approach will illuminate the evolutionary flexibility of sclerotization mechanisms.
Investigate microbial origins: Explore the hypothesis that the genes for NBAD metabolism may have been acquired from microbial genomes, which could provide insights into the ancient origins of this important biochemical pathway.
Identification of Novel Binding Partners and Downstream Effectors of N-beta-alanyldopamine
The biological effects of NBAD are mediated through its interactions with various proteins. To date, its binding partners can be broadly categorized based on its two primary roles: cuticular sclerotization and neuromodulation.
In the context of sclerotization, the downstream effectors are relatively well-defined. After its synthesis, NBAD is secreted into the cuticular matrix where it is oxidized by laccase-type phenoloxidases into reactive N-beta-alanyldopamine-quinone (NBAD-quinone). nih.govnih.gov This quinone is a key effector molecule that subsequently forms covalent cross-links with numerous structural cuticular proteins, leading to the hardening and pigmentation of the exoskeleton. nih.govnih.gov
In the nervous system, NBAD does not appear to function as a classical neurotransmitter that binds to a specific post-synaptic receptor. Instead, it is a crucial intermediate in a neurotransmitter recycling pathway. nih.govredalyc.org The enzyme Ebony, located in glial cells, conjugates dopamine (B1211576) and histamine (B1213489) with β-alanine to produce NBAD and N-β-alanylhistamine (carcinine), respectively. These products are then transported to neurons where the enzyme Tan hydrolyzes them, thereby replenishing the pools of active dopamine and histamine. redalyc.orgsdbonline.org In this role, the downstream effectors are the dopaminergic and histaminergic signaling systems themselves.
Key future research goals include:
Proteomic analysis of the cuticle: Utilize advanced proteomic techniques to identify the full spectrum of cuticular proteins that are cross-linked by NBAD-quinones during sclerotization.
Search for specific NBAD receptors: While evidence is currently lacking, investigate the possibility that NBAD itself may act as a signaling molecule by binding to a yet-unidentified receptor, particularly in contexts like the regulation of larval phototaxis where it appears to have a direct neuroactive effect. redalyc.orgresearchgate.net
Elucidating transport mechanisms: Identify the specific transporters responsible for moving NBAD and its related conjugates between glial cells and neurons.
| Role of NBAD | Known Binding Partners / Effectors | Cellular Location | Primary Function |
| Cuticular Sclerotization | Laccase-2 (Phenoloxidase), Various Cuticular Proteins | Extracellular matrix of the cuticle | Oxidation of NBAD to NBAD-quinone for protein cross-linking and pigmentation. nih.govnih.gov |
| Neuromodulation | N-β-alanyldopamine synthase (Ebony) | Glial Cells | Synthesis of NBAD from dopamine to inactivate the neurotransmitter. nih.govredalyc.org |
| Neuromodulation | N-β-alanyldopamine hydrolase (Tan) | Neurons | Hydrolysis of NBAD to replenish the neuronal dopamine pool. nih.govredalyc.org |
Therapeutic and Biotechnological Applications Derived from N-beta-alanyldopamine Pathway Modulation
The central role of the NBAD pathway in insect survival and physiology makes it an attractive target for novel biotechnological and therapeutic applications. Research in this area is still nascent but holds considerable promise.
One of the most significant potential applications is in the development of next-generation insecticides . Because proper cuticle sclerotization is essential for insect survival, providing physical protection and preventing desiccation, targeting enzymes within this pathway could lead to potent and specific pest control agents. researchpublish.comnih.gov Inhibitors of N-β-alanyldopamine synthase (Ebony) or the laccases responsible for quinone formation could disrupt cuticle development, leading to insect mortality with potentially low toxicity to non-target organisms that lack this pathway. researchgate.netscience.gov
Another promising avenue is in the field of biomaterials . The process of sclerotization creates a lightweight, durable, and biodegradable composite material from chitin (B13524) and proteins. researchgate.netmdpi.com Understanding the precise chemical mechanisms of NBAD-mediated cross-linking could inspire the design of novel bio-inspired polymers. For instance, dopamine and its derivatives are already being explored as cross-linking agents to enhance the mechanical properties and water resistance of chitin- and chitosan-based materials for applications in medicine and engineering. mdpi.com
Future research should focus on:
High-throughput screening: Developing assays to screen for small molecule inhibitors of key enzymes in the NBAD pathway, such as Ebony and Tan.
Biomimetic material synthesis: Experimenting with NBAD and related catechols as cross-linking agents for biopolymers like chitin, cellulose, and silk to create new materials with enhanced properties.
Enzyme biotechnology: Exploring the industrial applications of insect-derived laccases, which are capable of oxidizing a broad range of phenolic compounds. researchgate.net
Integration of Omics Data for Systems-Level Understanding of N-beta-alanyldopamine Metabolism
A systems-level understanding of how NBAD metabolism is regulated and integrated with other physiological processes requires the integration of large-scale "omics" datasets. Transcriptomics, proteomics, and metabolomics offer powerful tools to move beyond the study of single genes and enzymes to a holistic view of the pathway.
Recent studies have begun to apply these approaches. For example, transcriptomic analyses comparing different Drosophila species have shown that changes in the expression levels of ebony and tan are linked to the evolution of pigmentation differences. frontiersin.org The use of resources like the Drosophila Genetic Reference Panel (DGRP) has enabled researchers to correlate natural variations in ebony and tan expression with quantitative differences in both pigmentation and the composition of cuticular hydrocarbons, which are important for chemical communication and desiccation resistance. nih.govnih.gov This demonstrates the pleiotropic effects of this pathway on distinct biological traits.
Metabolomic studies have been used to track changes in sclerotization precursors in response to external challenges. One study found that a botanical pesticide impaired cuticle formation by reducing levels of the related compound N-acetyldopamine. researchgate.net Combining transcriptomics and metabolomics has also shed light on the dynamic regulation of precursors like tyrosine during insect development. researchgate.net
Future directions for omics-based research include:
Condition-specific profiling: Performing integrated transcriptomic, proteomic, and metabolomic analyses on insects under different conditions (e.g., immune challenge, different developmental stages, environmental stressors) to understand how the NBAD pathway is regulated and utilized.
Single-cell omics: Applying single-cell RNA sequencing to the insect nervous system to pinpoint the specific neuronal and glial cell types that express key pathway enzymes and to understand how they interact within neural circuits.
Metabolic modeling: Constructing genome-scale metabolic models that incorporate the NBAD pathway to predict metabolic fluxes and understand its interaction with central metabolism.
Unveiling the Neuroactive Mechanisms of N-beta-alanyldopamine in Neural Circuits
While the role of NBAD in neurotransmitter recycling is established, its direct neuroactive mechanisms within specific neural circuits are an active area of investigation. The primary known mechanism involves a dynamic interplay between glial cells and neurons, particularly within the Drosophila visual system. nih.govsdbonline.org
Photoreceptor neurons in the fly eye use histamine as their primary neurotransmitter. After its release into the synapse, histamine is taken up by surrounding epithelial glial cells. Inside these glia, the Ebony enzyme inactivates histamine by converting it to carcinine (B1662310) (N-β-alanylhistamine). redalyc.orgsdbonline.org This conjugate is then shuttled back to the photoreceptor neuron, where the Tan enzyme hydrolyzes it to regenerate histamine, making it available for re-vesicularization and subsequent release. This glial-neuronal recycling is critical for sustained synaptic transmission. Mutants lacking functional ebony or tan exhibit severe defects in their electroretinograms, specifically in the "on" and "off" transients that signal changes in light intensity, confirming a major impairment in visual processing. sdbonline.orgsdbonline.org A similar recycling pathway exists for dopamine. nih.gov
Interestingly, NBAD may have functions beyond that of a simple metabolic intermediate. Studies on Drosophila larvae have shown that mutants for the ebony gene, which have low levels of NBAD, exhibit an abnormal response to light. This defective phototactic behavior can be rescued by feeding NBAD to the larvae, suggesting that NBAD itself can act as a neuroactive compound to restore normal function to the underlying neural circuit. redalyc.orgresearchgate.netbiotaxa.org
Future research is needed to:
Map the circuits: Use advanced neurogenetic tools in model organisms like Drosophila to identify the specific neurons and circuits where NBAD/carcinine metabolism is critical for proper function.
Identify direct targets: Determine whether the rescue of larval phototaxis by NBAD is due to its conversion back to dopamine within specific neurons or if NBAD acts directly on an as-yet-unidentified receptor or ion channel to modulate neuronal activity.
Explore roles in other behaviors: Investigate the role of the NBAD pathway in other behaviors where dopamine is known to be important, such as locomotion, sleep, and learning and memory. conicet.gov.ar
Q & A
Q. What are the primary synthetic pathways for N-beta-alanyldopamine (NBAD) hydrochloride, and how are impurities characterized during synthesis?
NBAD hydrochloride is synthesized via enzymatic conjugation of dopamine and beta-alanine, catalyzed by NBAD synthase. Key steps include substrate purification, pH optimization (typically ~7.4), and monitoring reaction progress using HPLC with UV detection at 280 nm. Impurities such as unreacted dopamine or beta-alanine derivatives are identified via LC-MS and quantified against validated reference standards (e.g., USP/EP guidelines) .
Q. How does NBAD hydrochloride contribute to insect pigmentation, and what experimental models are used to study this role?
NBAD is a precursor for sclerotin, a pigment critical for cuticle hardening and coloration in insects like Papilio polytes. Researchers use CRISPR-Cas9 to knock out NBAD synthase in larvae, followed by HPLC analysis of cuticle extracts to quantify NBAD depletion. Wing pigmentation shifts (e.g., loss of white/yellow patterns) are assessed via reflectance spectroscopy and compared to wild-type specimens .
Q. What analytical methods are recommended for quantifying NBAD hydrochloride in biological matrices?
Reverse-phase HPLC with electrochemical detection (ECD) is optimal due to dopamine’s redox activity. For tissue samples, homogenization in 0.1 M perchloric acid (with 0.1% EDTA) prevents oxidation. Validation parameters include linearity (1–100 ng/mL), LOD (0.3 ng/mL), and recovery rates (>85%) .
Advanced Research Questions
Q. How does the dsx_H gene regulate NBAD synthesis in female-limited Batesian mimicry, and what molecular techniques validate this interaction?
The dsx_H isoform upregulates NBAD synthase expression in mimetic female butterflies, confirmed via RNAi silencing and qRT-PCR. Chromatin immunoprecipitation (ChIP) reveals dsx_H binding to the NBAD synthase promoter. Phenotypic rescue experiments (dsx_H overexpression in non-mimetic females) restore NBAD levels, analyzed via LC-MS/MS .
Q. What are the thermodynamic and spectroscopic signatures of NBAD hydrochloride interactions with amino acids like aspartate or glutamate?
Isothermal titration calorimetry (ITC) shows exothermic binding (ΔH = −15.2 kJ/mol) between NBAD and aspartate, driven by hydrogen bonding and electrostatic interactions. FTIR spectra reveal shifts in carboxylate (1,720 cm⁻¹) and catechol (1,250 cm⁻¹) groups, indicating complex formation. Molecular dynamics simulations model binding affinities (Kd ≈ 10⁻⁶ M) .
Q. How do contradictory findings in NBAD’s enzymatic pathways inform hypotheses about species-specific biosynthesis?
Discrepancies in NBAD synthase activity (e.g., Drosophila vs. Papilio) are resolved via comparative kinetics. Michaelis-Menten parameters (Km for dopamine: 0.8 mM in Drosophila, 1.2 mM in Papilio) suggest divergent substrate affinity. Site-directed mutagenesis of conserved residues (e.g., His-152) identifies catalytic hotspots .
Q. What enzymatic inhibitors effectively modulate NBAD biosynthesis, and how are their selectivities validated?
Bupicomide (a dopamine beta-hydroxylase inhibitor) reduces NBAD levels by 60% in in vitro assays (IC50 = 2.5 µM). Selectivity is confirmed via enzyme panels (e.g., tyrosine hydroxylase, MAO-A/B) and structural analogs (e.g., nepicastat) with >100-fold lower potency .
Q. How does pH and temperature affect NBAD hydrochloride stability in aqueous solutions?
NBAD degrades rapidly at pH > 8 (t1/2 = 2 h at 25°C), forming dopaquinone derivatives. Stability is maximized in pH 5.0 buffers (t1/2 = 72 h). Accelerated degradation studies (40°C, 75% RH) inform storage guidelines (−20°C, argon atmosphere) .
Q. What structural analogs of NBAD hydrochloride exhibit enhanced bioactivity, and how are they designed?
Methylation at the beta-alanine moiety (e.g., N-methyl-NBAD) increases blood-brain barrier permeability (logP = 1.8 vs. 0.5 for NBAD). Analogs are screened via in silico docking (Autodock Vina) against insect NBAD receptors, followed by in vivo toxicity assays .
Q. How can NBAD’s role in cuticle formation be leveraged to develop biomimetic materials?
NBAD-inspired polymers are synthesized via oxidative polymerization of dopamine analogs, yielding materials with tunable rigidity (Young’s modulus = 2–5 GPa). Mechanical properties are tested via nanoindentation, and applications in biodegradable coatings are explored .
Q. Methodological Notes
- Experimental Design : Include controls for auto-oxidation (e.g., 0.1% ascorbic acid in buffers) and validate NBAD quantification with deuterated internal standards (e.g., d4-NBAD) .
- Data Contradictions : Cross-validate species-specific enzyme kinetics using recombinant proteins expressed in E. coli .
- Advanced Tools : Combine cryo-EM for NBAD synthase structure determination with kinetic isotope effects (KIE) to elucidate catalytic mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
